molecular formula C19H18F3NO B1325666 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898793-64-1

3'-Piperidinomethyl-3,4,5-trifluorobenzophenone

Cat. No.: B1325666
CAS No.: 898793-64-1
M. Wt: 333.3 g/mol
InChI Key: VWWZMUSYYPHNGY-UHFFFAOYSA-N
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Description

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone is an organic compound with the molecular formula C19H18F3NO It is characterized by the presence of a piperidine ring attached to a benzophenone core, which is further substituted with three fluorine atoms at the 3, 4, and 5 positions

Preparation Methods

The synthesis of 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone typically involves the following steps:

Chemical Reactions Analysis

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone can be compared with other similar compounds, such as:

Properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-16-10-15(11-17(21)18(16)22)19(24)14-6-4-5-13(9-14)12-23-7-2-1-3-8-23/h4-6,9-11H,1-3,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWZMUSYYPHNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643168
Record name {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-64-1
Record name {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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